molecular formula C11H16N2O6 B12400275 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione

Cat. No.: B12400275
M. Wt: 272.25 g/mol
InChI Key: LNVBVDVUTCPLIZ-LCFZEIEZSA-N
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Description

Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . This compound is structurally related to uridine, a nucleoside that is a component of RNA.

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione involves several steps. One common method involves the glycosylation of a pyrimidine base with a protected ribose derivative, followed by deprotection to yield the desired nucleoside . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using automated processes and high-throughput techniques to ensure consistency and purity.

Chemical Reactions Analysis

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione include:

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7?,8+,10-/m1/s1

InChI Key

LNVBVDVUTCPLIZ-LCFZEIEZSA-N

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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